molecular formula C16H11N2NaO4S B7822226 sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Cat. No.: B7822226
M. Wt: 350.3 g/mol
InChI Key: CQPFMGBJSMSXLP-UHFFFAOYSA-M
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Description

Ethyl 2-cyanoacrylate . It is a colorless liquid that is commonly used as a fast-acting adhesive. Ethyl 2-cyanoacrylate is a member of the cyanoacrylate family, which is known for its strong bonding properties and rapid polymerization in the presence of moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanoacrylate is synthesized through the Knoevenagel condensation reaction between ethyl cyanoacetate and formaldehyde. The reaction is typically catalyzed by a base such as piperidine or pyridine. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C.

Industrial Production Methods

In industrial settings, the production of ethyl 2-cyanoacrylate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanoacrylate undergoes several types of chemical reactions, including:

    Polymerization: In the presence of moisture, ethyl 2-cyanoacrylate rapidly polymerizes to form long chains of poly(ethyl 2-cyanoacrylate).

    Hydrolysis: The compound can hydrolyze in the presence of water to form cyanoacetic acid and ethanol.

    Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Polymerization: Initiated by moisture or weak bases.

    Hydrolysis: Occurs in the presence of water or aqueous solutions.

    Addition Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Polymerization: Poly(ethyl 2-cyanoacrylate)

    Hydrolysis: Cyanoacetic acid and ethanol

    Addition Reactions: Various cyanoacrylate derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-cyanoacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer for the synthesis of polymers and copolymers.

    Biology: Employed in tissue engineering and as a tissue adhesive in medical procedures.

    Medicine: Utilized in surgical procedures for wound closure and as a hemostatic agent.

    Industry: Commonly used in the manufacturing of adhesives, sealants, and coatings.

Mechanism of Action

The primary mechanism of action for ethyl 2-cyanoacrylate is its rapid polymerization in the presence of moisture. The compound forms strong covalent bonds with the substrate, creating a durable adhesive layer. The polymerization process involves the formation of a cyanoacrylate anion, which propagates the polymer chain through successive addition reactions.

Comparison with Similar Compounds

Ethyl 2-cyanoacrylate is often compared with other cyanoacrylate compounds such as methyl 2-cyanoacrylate and butyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, ethyl 2-cyanoacrylate is unique in its balance of bonding strength and flexibility. Methyl 2-cyanoacrylate tends to form more rigid bonds, while butyl 2-cyanoacrylate offers greater flexibility but slightly weaker bonding strength.

List of Similar Compounds

  • Methyl 2-cyanoacrylate
  • Butyl 2-cyanoacrylate
  • Octyl 2-cyanoacrylate

Properties

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFMGBJSMSXLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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